molecular formula C12H28N4 B1230232 1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane CAS No. 76282-33-2

1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane

Cat. No.: B1230232
CAS No.: 76282-33-2
M. Wt: 228.38 g/mol
InChI Key: STYFDKOQURBOGQ-UHFFFAOYSA-N
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Description

1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane is a macrocyclic compound with the molecular formula C₁₂H₂₈N₄. It is a derivative of cyclen, a well-known tetraazamacrocycle, where the nitrogen atoms are substituted with methyl groups. This compound is of significant interest in coordination chemistry due to its ability to form stable complexes with various metal ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane can be synthesized through the alkylation of cyclen. The typical synthetic route involves the reaction of cyclen with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane primarily undergoes coordination reactions with metal ions. It can form stable complexes with transition metals, lanthanides, and actinides.

Common Reagents and Conditions

    Coordination Reactions: Metal salts such as copper(II) chloride, nickel(II) nitrate, and gadolinium(III) chloride are commonly used. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.

    Substitution Reactions: The methyl groups on the nitrogen atoms can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Major Products

    Metal Complexes: The major products of coordination reactions are metal complexes, which can be used in various applications such as catalysis, magnetic resonance imaging (MRI) contrast agents, and radiopharmaceuticals.

    Substituted Derivatives: Substitution reactions yield derivatives with different functional groups, which can be further utilized in specialized applications.

Scientific Research Applications

1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to study the properties of metal complexes.

    Biology: The compound’s metal complexes are investigated for their potential use in biological imaging and as therapeutic agents.

    Medicine: Metal complexes of this compound, particularly with gadolinium, are used as MRI contrast agents. Additionally, radiolabeled complexes are explored for use in targeted radiotherapy.

    Industry: The compound is used in the development of catalysts for various industrial processes.

Mechanism of Action

The primary mechanism of action of 1,4,7,10-tetramethyl-1,4,7,10-tetraazacyclododecane involves its ability to chelate metal ions. The nitrogen atoms in the macrocyclic ring donate electron pairs to the metal ion, forming a stable coordination complex. This chelation enhances the solubility, stability, and bioavailability of the metal ions, making them suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclen (1,4,7,10-tetraazacyclododecane): The parent compound without methyl substitutions.

    1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A similar macrocyclic compound with a larger ring size.

    1,4,7-Triazacyclononane: A smaller macrocyclic compound with three nitrogen atoms.

Uniqueness

1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane is unique due to its methyl substitutions, which enhance its lipophilicity and potentially alter its coordination properties compared to the parent compound, cyclen. This can lead to differences in the stability and reactivity of its metal complexes, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1,4,7,10-tetramethyl-1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N4/c1-13-5-7-14(2)9-11-16(4)12-10-15(3)8-6-13/h5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYFDKOQURBOGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CCN(CCN(CC1)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227165
Record name 1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76282-33-2
Record name 1,4,7,10-Tetramethyl-1,4,7,10-tetraazacyclododecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76282-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076282332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7,10-Tetraazacyclododecane, 1,4,7,10-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10227165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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